molecular formula C15H13BrO2 B039257 Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate CAS No. 114722-38-2

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate

Cat. No.: B039257
CAS No.: 114722-38-2
M. Wt: 305.17 g/mol
InChI Key: HNJJWQGZBAUTHL-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate is a useful research compound. Its molecular formula is C15H13BrO2 and its molecular weight is 305.17 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(bromomethyl)(1,1'-biphenyl)-2-carboxylate (CAS: 152620-34-3) is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by the presence of a bromomethyl group and a carboxylate ester on a biphenyl scaffold. Its molecular formula is C15H13BrO2, and it has a molecular weight of 305.17 g/mol. The compound can be synthesized through various methods, including bromination reactions and coupling techniques.

Synthesis Methods

The synthesis of this compound typically involves:

  • Bromination : Using N-bromosuccinimide (NBS) to introduce the bromomethyl group.
  • Esterification : Reaction of the carboxylic acid with methanol to form the methyl ester.

These methods allow for the efficient production of the compound with high yields.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance:

  • Gram-positive Bacteria : The compound showed effective inhibition against strains such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL .
  • Fungal Activity : It also demonstrated antifungal properties against Candida albicans, with MIC values around 100 μg/mL .

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

  • Electrophilic Nature : The bromomethyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity or receptor functions, potentially leading to therapeutic effects against infections .
  • Hydrogen Bonding : Studies suggest that hydrogen bonding plays a crucial role in the binding affinity of similar biphenyl derivatives to their targets, enhancing their biological effectiveness .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityMIC Values
4-(Bromomethyl)benzoic acidStructureModerate antibacterial100-250 μg/mL
Methyl 4-bromo-6-(dibromoacetyl)-5-benzofuran-2-carboxylateStructureAntifungal50 μg/mL
Methyl 4-(chloromethyl)(1,1'-biphenyl)-2-carboxylateStructureLow antibacterial>200 μg/mL

This table highlights that while this compound shows promising antimicrobial activity, other analogues may have varied efficacy depending on their structural modifications.

Study on Antimicrobial Efficacy

In a study evaluating various biphenyl derivatives for antimicrobial properties, this compound was found to outperform several analogues in terms of potency against both bacterial and fungal strains. The study utilized a series of in vitro assays to determine MIC values across multiple pathogens .

Another research effort focused on elucidating the mechanism by which this compound exerts its effects. Using molecular docking studies, researchers identified potential binding sites on bacterial enzymes that could be inhibited by the compound. This insight suggests pathways for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

methyl 5-(bromomethyl)-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO2/c1-18-15(17)14-9-11(10-16)7-8-13(14)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJJWQGZBAUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598917
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114722-38-2
Record name Methyl 4-(bromomethyl)[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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